Technical Guide: 4-[(Dimethylamino)methyl]benzonitrile (CAS: 35525-86-1)
Technical Guide: 4-[(Dimethylamino)methyl]benzonitrile (CAS: 35525-86-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile with the CAS number 35525-86-1. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities based on currently available technical data. This guide is intended for professionals in research and development who are interested in the potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-[(Dimethylamino)methyl]benzonitrile is presented in Table 1. This data is essential for handling, storage, and experimental design.
Table 1: Chemical and Physical Properties of 4-[(Dimethylamino)methyl]benzonitrile
| Property | Value | Source |
| CAS Number | 35525-86-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |
| Molecular Weight | 160.22 g/mol | [1][3] |
| Boiling Point | 245.1 °C | [4] |
| Physical Description | Not specified in available literature | |
| Solubility | Not specified in available literature |
Synthesis
A general method for the synthesis of 4-[(Dimethylamino)methyl]benzonitrile has been reported and is outlined below. The workflow for this synthesis is depicted in the following diagram.
Experimental Protocol: Synthesis of 4-[(Dimethylamino)methyl]benzonitrile[5]
Materials:
-
4-Cyanobenzyl bromide
-
Dimethylamine
-
Sodium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).[5]
-
Stir the reaction mixture at room temperature for 3 hours.[5]
-
Heat the mixture to 90°C and continue the reaction until completion (monitoring by appropriate analytical techniques is recommended).[5]
-
Cool the reaction mixture to room temperature.[5]
-
Add water (200 mL) and stir at 0°C.[5]
-
If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum. This constitutes the first crop of the product.[5]
-
Extract the filtrate with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the second crop of the product.[5]
-
The total reported yield for this procedure is between 72-98%.[5]
Biological Activity and Potential Applications
4-[(Dimethylamino)methyl]benzonitrile has been identified as a chemical pesticide, specifically as an insecticide.[4] It is reported to be effective against a range of insects, including mosquitoes and cockroaches.[4] Additionally, some sources indicate that it possesses biological activity against soil bacteria.[4]
It is critical to note that detailed experimental data, such as IC₅₀ or LD₅₀ values, and specific protocols for its application as an insecticide are not available in the public scientific literature. Furthermore, the precise mechanism of action for its insecticidal and antibacterial properties has not been elucidated.
Table 2: Reported Biological Activities
| Activity | Target Organism(s) | Description | Source |
| Insecticidal | Mosquitoes, Cockroaches | Reported to be an effective pesticide. | [4] |
| Antibacterial | Soil Bacteria | Has shown some biological activity. | [4] |
Spectroscopic Data
While specific spectral data is not widely published, references to ¹H NMR and ¹³C NMR spectra exist, indicating that this compound has been characterized using these standard analytical techniques.[1][6][7] Researchers are advised to consult spectral databases or perform their own analyses to confirm the identity and purity of this compound.
Safety and Handling
Based on available safety data sheets, 4-[(Dimethylamino)methyl]benzonitrile is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
4-[(Dimethylamino)methyl]benzonitrile is a compound with potential applications as an insecticide and antibacterial agent. While a synthesis protocol and basic chemical properties are known, there is a significant lack of in-depth research into its biological activity. For this compound to be of greater utility to the research and drug development community, further studies are required to:
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Elucidate its mechanism of action against insects and bacteria.
-
Determine its potency and spectrum of activity through quantitative biological assays.
-
Investigate its safety and toxicological profile in more detail.
No information on signaling pathways associated with this compound is currently available. The generation of such data would be a crucial step in understanding its potential as a lead compound for the development of new pesticides or antimicrobial agents.
References
- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-((Dimethylamino)methyl)benzonitrile | 35525-86-1 | KBA52586 [biosynth.com]
- 5. 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE | 35525-86-1 [chemicalbook.com]
- 6. 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE(35525-86-1) 1H NMR [m.chemicalbook.com]
- 7. 35525-86-1|4-((Dimethylamino)methyl)benzonitrile|BLD Pharm [bldpharm.com]


